![molecular formula C17H20N4 B12514909 2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide CAS No. 5565-84-4](/img/structure/B12514909.png)
2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethanimidamide groups connected by a methylene bridge to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide typically involves the reaction of 4,4’-methylenedianiline with ethyl chloroformate, followed by the addition of ammonia. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the production time.
化学反応の分析
Types of Reactions
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the ethanimidamide groups to amines.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of imides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its cross-linking properties.
作用機序
The mechanism of action of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in therapeutic outcomes.
類似化合物との比較
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Known for its use in the synthesis of thermosetting polymers and flame retardant resins.
N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperidinecarboxamide): Used in early discovery research for its unique chemical properties.
Uniqueness
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide stands out due to its dual ethanimidamide groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
5565-84-4 |
|---|---|
分子式 |
C17H20N4 |
分子量 |
280.37 g/mol |
IUPAC名 |
2-[4-[[4-(2-amino-2-iminoethyl)phenyl]methyl]phenyl]ethanimidamide |
InChI |
InChI=1S/C17H20N4/c18-16(19)10-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)11-17(20)21/h1-8H,9-11H2,(H3,18,19)(H3,20,21) |
InChIキー |
VXWNFUUELGECJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)CC(=N)N)CC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


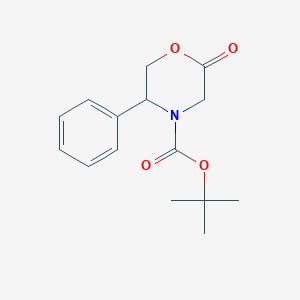
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)
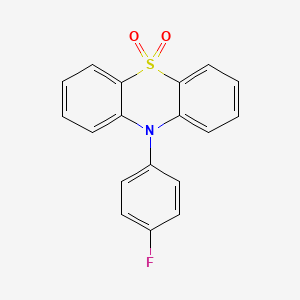

![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)
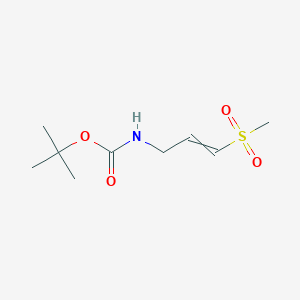
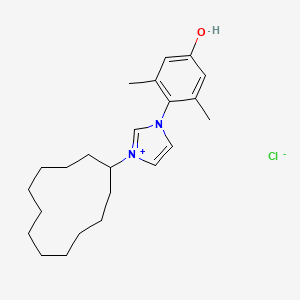

![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)
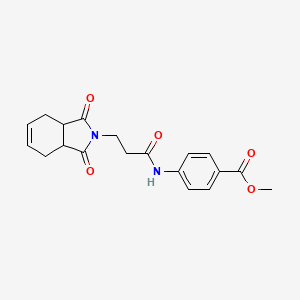
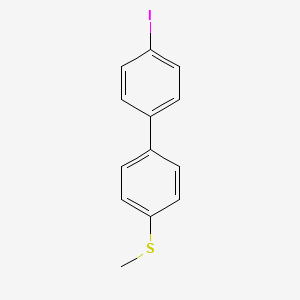
![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
